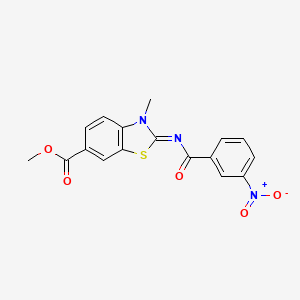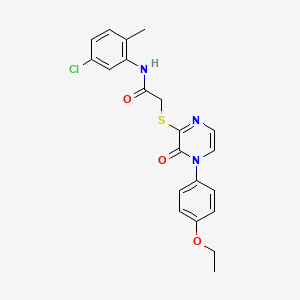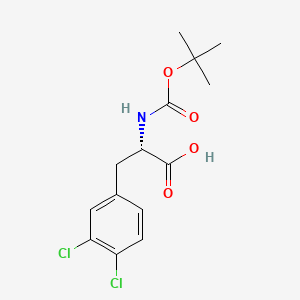![molecular formula C20H17N5O B2878003 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034420-73-8](/img/structure/B2878003.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a part of a series of new (3- (1H-benzo [d]imidazol-2-yl))/ (3- (3H-imidazo [4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4
Aplicaciones Científicas De Investigación
Quinoxaline Derivatives and Applications
Quinoxaline and its derivatives, including the compound , are known for their wide range of applications in scientific research. Quinoxalines are heterocyclic compounds that form by condensing ortho-diamines with 1,2-diketones. These compounds have been explored for their antitumoral properties and applications as catalysts' ligands. The structural versatility of quinoxaline derivatives enables their use in dyes, pharmaceuticals, and antibiotics, highlighting their significant role in medicinal chemistry and material science (Aastha Pareek and Dharma Kishor, 2015).
Heterocyclic Compounds in Optical Sensors
Heterocycles, such as quinoxaline, are crucial in the synthesis of optical sensors due to their biological and medicinal applications. These compounds serve as exquisite sensing materials and exhibit a range of biological activities. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, demonstrating the compound's importance in the development of new materials for biosensing and diagnostic applications (Gitanjali Jindal, N. Kaur, 2021).
Corrosion Inhibition Properties
Quinoxaline derivatives, including those structurally related to the compound of interest, are widely used as anticorrosive materials. These derivatives effectively adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding. This review outlines the corrosion inhibition capabilities of quinoxaline-based compounds, presenting them as valuable agents in protecting metals against corrosion, thus contributing to materials science and engineering (C. Verma, M. Quraishi, E. Ebenso, 2020).
Potential CNS Acting Drugs
The compound's heterocyclic framework is also significant in the search for novel central nervous system (CNS) acting drugs. Research indicates that heterocycles with nitrogen, sulfur, and oxygen atoms, similar to the quinoxaline structure, could serve as lead molecules for synthesizing compounds with CNS activity. This highlights the compound's potential in contributing to the development of new therapeutics for CNS disorders (S. Saganuwan, 2017).
Propiedades
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(18-11-21-15-5-1-2-6-16(15)23-18)24-10-9-14(12-24)25-13-22-17-7-3-4-8-19(17)25/h1-8,11,13-14H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZOQZAAKOIWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2877922.png)
![N-(3-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2877923.png)
![5-(3-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2877927.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2877928.png)

![N-[1-(butylcarbamoyl)cyclohexyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2877931.png)

![N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877934.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2877935.png)
![2-[(3-Methoxyphenyl)-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2877940.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2877942.png)
